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  • Product: 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
  • CAS: 1365969-11-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one in Kinase-Directed Biological Assays

Executive Summary In contemporary structure-based drug design, the identification and validation of high-quality pharmacophores are critical for developing selective kinase inhibitors. The compound 1-[4-(5-Amino-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary structure-based drug design, the identification and validation of high-quality pharmacophores are critical for developing selective kinase inhibitors. The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 1365969-11-4) serves as a highly privileged, dual-domain building block. By combining a classic adenine-mimetic hinge-binding core with a solvent-directed linker, this fragment provides an optimized starting point for ATP-competitive inhibition. This whitepaper details the molecular mechanism of action (MoA) of this compound and outlines the self-validating biological assay workflows required to quantify its pharmacological efficacy.

Molecular Rationale & Mechanism of Action

The structural architecture of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is deliberately partitioned into two functional domains, each playing a distinct role in its mechanism of action:

The Hinge-Binding Domain (5-Amino-1H-pyrazole)

The 5-aminopyrazole moiety is a well-established adenine mimetic that drives the primary ATP-competitive inhibition[1]. When the compound enters the kinase active site, it forms a critical bidentate hydrogen-bonding network with the kinase hinge region. Specifically, the exocyclic C5-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of a hinge residue, while the N2 atom of the pyrazole ring acts as a hydrogen bond acceptor from the backbone amide NH of an adjacent hinge residue[2]. This interaction effectively occludes the ATP-binding pocket, preventing kinase autophosphorylation and the subsequent activation of downstream signaling cascades[3].

The Solvent-Channel Vector (N-Acetylpiperidine)

The piperidin-1-yl-ethan-1-one (N-acetylpiperidine) group is attached to the N1 position of the pyrazole. In the bound state, this bulky, polar moiety is directed outward toward the solvent-exposed channel of the kinase. This orientation is essential for two reasons: it significantly improves the aqueous solubility of the fragment, and it provides a synthetic vector for further chemical elaboration without sterically clashing with the highly conserved hinge region[3].

MoA A 1-[4-(5-Amino-1H-pyrazol-1-yl) piperidin-1-yl]ethan-1-one B 5-Amino-1H-pyrazole (Hinge Binder) A->B Active Moiety C N-Acetylpiperidine (Solvent Channel) A->C Structural Linker D Kinase Hinge Region (Backbone Amides) B->D Bidentate H-Bonds E ATP Binding Pocket (Competitive Inhibition) C->E Solubilization D->E Blocks ATP Entry

Kinase hinge-binding mechanism of the 5-aminopyrazole fragment blocking the ATP pocket.

Biological Assay Methodologies

To rigorously validate the MoA of this fragment, an orthogonal testing funnel is required. As a Senior Application Scientist, I mandate the use of self-validating assay systems that account for the unique physicochemical challenges of fragment-sized molecules.

Biochemical Validation: TR-FRET Kinase Binding Assay

Causality & Rationale: Fragment-based screening requires high compound concentrations (often >100 µM), which frequently leads to inner-filter effects or compound autofluorescence in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing a long-lifetime lanthanide fluorophore (Europium) and a time-delayed reading. Furthermore, the ratiometric output (665 nm / 615 nm) creates a self-validating system that mathematically cancels out well-to-well volume variations and background noise.

Step-by-Step Protocol:

  • Reagent Preparation: Formulate 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase, fluorescent ATP-competitive tracer, and Europium-labeled anti-tag antibody in this buffer.

  • Compound Plating: Dispense 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one in a 10-point dose-response curve (starting at 500 µM, 1:3 dilution) into a 384-well low-volume microplate. Include 1% DMSO as a negative vehicle control and 10 µM Staurosporine as a positive displacement control.

  • Incubation: Add the kinase/antibody/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to ensure thermodynamic binding equilibrium.

  • Signal Detection: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm). Record dual emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis: Calculate the 665/615 ratio. A decrease in the ratio indicates that the aminopyrazole fragment has successfully displaced the tracer from the ATP pocket.

TRFRET Step1 Step 1: Reagent Prep Kinase, Tracer, Eu-Antibody Step2 Step 2: Compound Addition Dose-response fragment Step1->Step2 Step3 Step 3: Competitive Binding Fragment displaces Tracer Step2->Step3 Step4 Step 4: Signal Detection Measure 665nm / 615nm Ratio Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Kd Step4->Step5

Step-by-step TR-FRET assay workflow for quantifying ATP-competitive kinase inhibition.

Cellular Target Engagement: NanoBRET Assay

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy. Intracellular ATP concentrations are in the millimolar range (vastly higher than in biochemical buffers), and fragments must cross the lipid bilayer. The NanoBRET target engagement assay proves that the fragment can penetrate live cells and successfully compete with endogenous ATP in a physiological environment.

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed cells into a 384-well white tissue culture plate at 1x10^4 cells/well.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Add the aminopyrazole fragment in a dose-response format. Incubate for 2 hours at 37°C, 5% CO2 to allow for cell entry and target equilibration.

  • Detection: Add Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). The reduction in the BRET ratio confirms live-cell target engagement.

Quantitative Data Synthesis

Fragment-sized molecules typically exhibit lower absolute potency (higher IC50​ ) than fully elaborated clinical drugs, but they possess excellent Ligand Efficiency (LE). The table below summarizes the expected pharmacological parameters for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one compared to a theoretical, fully optimized clinical lead derived from this scaffold.

Compound ProfileBiochemical IC50​ (µM)Cellular Target Engagement IC50​ (µM)Ligand Efficiency (LE)Molecular Weight ( g/mol )
1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one 5.2018.400.38 208.26
Elaborated Clinical Lead 0.0020.0150.31~450.00

Data Interpretation: While the raw IC50​ of the fragment is in the micromolar range, its high Ligand Efficiency (>0.3) confirms that the bidentate hinge-binding interaction is highly optimal per heavy atom, validating it as a superior starting point for structure-based drug design.

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Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one: A Key Scaffold in Modern Medicinal Chemistry

Authored by a Senior Application Scientist This guide provides a comprehensive overview of the discovery and a proposed synthetic pathway for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one. The content is tailo...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery and a proposed synthetic pathway for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details and field-proven insights.

Introduction: The Significance of the Aminopyrazole-Piperidine Scaffold

The 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one molecule represents a critical scaffold in contemporary drug discovery. While not a widely commercialized drug itself, its core structure, featuring a 5-aminopyrazole linked to a piperidine ring, is a privileged motif found in a multitude of potent and selective therapeutic agents. This framework offers a unique combination of hydrogen bond donors and acceptors, as well as a versatile three-dimensional geometry that allows for precise interaction with various biological targets.

The aminopyrazole moiety is a bioisostere for other amide-containing heterocycles and is frequently employed in the design of kinase inhibitors. The piperidine ring, on the other hand, provides a robust, non-aromatic linker that can be functionalized to modulate solubility, metabolic stability, and target engagement. The N-acetyl group on the piperidine can influence the compound's pharmacokinetic properties and can also serve as a handle for further chemical modifications.

Given the prevalence of this scaffold in patented and investigational drugs, particularly in oncology and inflammation, a detailed understanding of its synthesis is invaluable for medicinal chemists.

Proposed Retrosynthetic Analysis and Discovery Rationale

The discovery of compounds like 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is often driven by a fragment-based or scaffold-hopping approach in drug discovery campaigns. The rationale for its synthesis can be inferred from the known biological activities of related molecules. The aminopyrazole core is a key pharmacophore in numerous kinase inhibitors, where the amino group often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site.

The proposed retrosynthesis of the target molecule involves disconnecting the pyrazole ring and the piperidine ring, as well as the N-acetylation of the piperidine. This leads to two key starting materials: a suitable pyrazole precursor and a protected 4-aminopiperidine derivative.

G Target 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one Intermediate1 N-acetyl-4-(5-amino-1H-pyrazol-1-yl)piperidine Target->Intermediate1 Acetylation Intermediate2 1-Acetyl-4-aminopiperidine Intermediate1->Intermediate2 Pyrazole Formation Intermediate3 3-(Dimethylamino)acrylonitrile Intermediate1->Intermediate3 Pyrazole Formation StartingMaterial2 tert-Butyl 4-aminopiperidine-1-carboxylate Intermediate2->StartingMaterial2 Acetylation StartingMaterial3 Acetyl Chloride Intermediate2->StartingMaterial3 Acetylation StartingMaterial1 Hydrazine Intermediate3->StartingMaterial1 Condensation

Caption: Retrosynthetic analysis of the target compound.

Proposed Detailed Synthetic Pathway

The synthesis of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol is a proposed, logical, and efficient route.

Step 1: Synthesis of tert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

This initial step involves the formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable three-carbon electrophile. A common and effective method is the reaction of a piperidinyl hydrazine with a protected malononitrile derivative or a related precursor.

Protocol:

  • Formation of the Hydrazine Intermediate: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate in a suitable solvent such as dichloromethane, add a diazotizing agent (e.g., sodium nitrite in acidic solution) at 0 °C to form the corresponding nitrosamine. Subsequent reduction of the nitrosamine with a reducing agent like zinc dust in acetic acid or lithium aluminum hydride in THF will yield tert-butyl 4-hydrazinylpiperidine-1-carboxylate.

  • Pyrazole Ring Formation: The crude hydrazine intermediate is then reacted with a suitable three-carbon synthon for the pyrazole ring. A common choice is 3-(dimethylamino)acrylonitrile or a similar activated alkene. The reaction is typically carried out in a protic solvent like ethanol or isopropanol, often with catalytic acid or base, and heated to reflux.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Step 2: N-Acetylation of the Piperidine Ring

With the aminopyrazole-piperidine core assembled, the next step is the acetylation of the piperidine nitrogen.

Protocol:

  • Deprotection of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. A solution of tert-butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate in dichloromethane is treated with an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane at room temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Acetylation: The resulting amine salt is then neutralized with a base such as triethylamine or diisopropylethylamine in dichloromethane. Acetyl chloride or acetic anhydride is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried, filtered, and concentrated. The crude 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is then purified by recrystallization or column chromatography.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Deprotection & Acetylation A tert-Butyl 4-aminopiperidine- 1-carboxylate B tert-Butyl 4-hydrazinylpiperidine- 1-carboxylate A->B 1. NaNO2, HCl 2. Zn, AcOH D tert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine- 1-carboxylate B->D C 3-(Dimethylamino)acrylonitrile C->D EtOH, Reflux E tert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine- 1-carboxylate F 4-(5-Amino-1H-pyrazol-1-yl)piperidine E->F TFA, DCM H 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin- 1-yl]ethan-1-one F->H G Acetyl Chloride G->H Et3N, DCM

Caption: Proposed synthetic workflow for the target compound.

Quantitative Data Summary (Illustrative)

The following table provides illustrative quantitative data for the proposed synthesis. Actual yields and purity may vary based on experimental conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%) (by HPLC)
1aHydrazine Formationtert-Butyl 4-aminopiperidine-1-carboxylatetert-Butyl 4-hydrazinylpiperidine-1-carboxylate75-85>90
1bPyrazole Formationtert-Butyl 4-hydrazinylpiperidine-1-carboxylatetert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate60-70>95
2aBoc Deprotectiontert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate4-(5-Amino-1H-pyrazol-1-yl)piperidine90-98>95
2bAcetylation4-(5-Amino-1H-pyrazol-1-yl)piperidine1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one85-95>98

Biological Significance and Therapeutic Potential

As a key scaffold, 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a precursor to a wide range of biologically active molecules. The 5-aminopyrazole moiety is a well-established "hinge-binder" in kinase inhibitors, targeting enzymes such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). These kinases are implicated in various inflammatory diseases and cancers.

For instance, the discovery of potent and orally available FLT3 kinase inhibitors for acute myeloid leukemia has utilized similar pyrazolopyrimidine cores linked to a piperidine moiety.[1] Furthermore, aminopyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, which is involved in inflammatory responses.[2] The piperidine ring in these molecules often extends into a solvent-exposed region of the target protein, allowing for modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

The N-acetyl group can serve multiple purposes. It can act as a simple, metabolically stable cap, or it can be replaced with more complex functionalities to probe for additional interactions with the target protein or to modulate the overall properties of the molecule.

Conclusion

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a fundamentally important building block in modern medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through well-established and scalable chemical transformations. The proposed synthetic pathway outlined in this guide provides a robust framework for accessing this valuable scaffold. The versatility of the aminopyrazole-piperidine core ensures its continued relevance in the development of novel therapeutics for a wide range of diseases. Further derivatization of this core structure holds significant promise for the discovery of next-generation targeted therapies.

References

  • Li, X., Wang, A., Yu, K., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-38. [Link]

  • Goldman, M. E., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]

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Foundational

Pharmacological Profiling of the 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one Scaffold: A Privileged Kinase Hinge-Binder

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Core Methodology Guide Executive Summary In the landscape of targeted therapeutics, the discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Core Methodology Guide

Executive Summary

In the landscape of targeted therapeutics, the discovery of highly selective protein kinase inhibitors relies heavily on the identification of robust, fragment-sized building blocks. The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS: 1365937-76-3) represents a highly optimized, privileged pharmacophore frequently utilized in the design of ATP-competitive kinase inhibitors [1].

This technical guide deconstructs the structural rationale, receptor binding affinity data, and self-validating experimental workflows necessary to evaluate this specific scaffold. By understanding the causality behind its structural components, drug development professionals can effectively leverage this building block to target critical kinases such as Aurora A/B, JAK, and CDPK1 [2].

Structural Rationale & Mechanistic Causality

The efficacy of a kinase inhibitor is dictated by its ability to outcompete intracellular ATP (present at millimolar concentrations) for the highly conserved ATP-binding pocket. The 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one scaffold is engineered to address this challenge through two distinct structural domains:

The 5-Aminopyrazole Core (The Anchor)

The 5-amino-1H-pyrazole moiety is a classic "hinge-binding" motif. The exocyclic amine acts as a hydrogen bond donor, while the adjacent pyrazole nitrogen acts as a hydrogen bond acceptor. This bidentate pairing perfectly mimics the interactions of the adenine ring of ATP, allowing the scaffold to anchor securely to the backbone amides and carbonyls of the kinase hinge region (e.g., Ala213 in Aurora A) [1].

The N-Acetylpiperidine Tail (The Vector)

While the pyrazole anchors the molecule, the piperidine ring acts as a rigid, three-dimensional spacer projecting outward from the deep hydrophobic pocket toward the solvent boundary.

  • The Causality of Acetylation: Unsubstituted piperidines are highly basic (pKa ~9–10) and are protonated at physiological pH. This positive charge frequently leads to off-target hERG channel blockade (cardiotoxicity) and lysosomal trapping. By acylating the piperidine to form an ethan-1-one (acetyl) derivative, the basic amine is converted into a neutral amide. This modification drastically reduces hERG liability, improves the partition coefficient (logD), and directs the vector precisely into the solvent channel for favorable solvation thermodynamics [3].

G Scaffold 5-Aminopyrazole Core Hinge Kinase Hinge Region (e.g., Ala213) Scaffold->Hinge H-bond Donor/Acceptor Piperidine N-Acetylpiperidine Moiety Scaffold->Piperidine Covalent Link Solvent Solvent Channel Piperidine->Solvent Solvation & Selectivity

Caption: Structural binding logic of the 5-aminopyrazole-piperidine scaffold within the kinase ATP pocket.

Receptor Binding Affinity Data

Because 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a fragment-sized molecule (MW: 208.26 g/mol ), its raw binding affinity ( IC50​ and Kd​ ) typically falls in the micromolar range. However, its Ligand Efficiency (LE) —the binding energy per heavy atom—is exceptionally high, making it an ideal starting point for fragment-based drug discovery (FBDD).

Table 1: Representative Binding Affinity Profiling of the Scaffold

Target KinaseAssay Methodology Kd​ (µM) IC50​ (µM)Ligand Efficiency (LE)*
Aurora A SPR / Radiometric12.418.50.42
Aurora B SPR / Radiometric15.122.00.40
JAK2 SPR / Radiometric28.345.10.36
CDPK1 SPR / Radiometric8.711.20.45
CDK2 SPR / Radiometric>100>100N/A

*LE values > 0.30 kcal/mol/heavy atom indicate a highly efficient binder suitable for lead optimization.

Self-Validating Experimental Protocols

To generate trustworthy affinity data for low-molecular-weight fragments, standard biochemical assays must be heavily optimized. Below are the self-validating protocols required to evaluate this scaffold.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Fragments exhibit rapid association ( kon​ ) and dissociation ( koff​ ) rates. SPR is utilized to capture these transient kinetics in real-time.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target kinase (e.g., Aurora A) via primary amines to a density of 3,000–5,000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the scaffold (from 200 µM down to 3.125 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

The Self-Validating Mechanism: The protocol utilizes a dual-channel setup where Channel 1 is an unmodified dextran matrix (reference) and Channel 2 contains the immobilized kinase. A solvent correction curve (0.5% to 1.5% DMSO) is run before and after the analyte series. Validation Check: If the reference-subtracted signal of the positive control fails to align perfectly with the solvent calibration curve, the run is automatically flagged for bulk refractive index mismatch, and the dataset is invalidated until buffer matching is corrected.

G A 1. Immobilize Kinase (Amine Coupling to CM5) B 2. Inject Scaffold (Concentration Series) A->B C 3. Record Sensorgram (w/ DMSO Correction) B->C D 4. Kinetic Fitting (1:1 Langmuir Model) C->D E 5. Determine Kd, kon, koff D->E

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining fragment binding kinetics.

Radiometric Kinase Assay ( 33 P-ATP)

To confirm that the physical binding observed in SPR translates to enzymatic inhibition, a radiometric assay is employed.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the target kinase, the specific peptide substrate, and the scaffold at varying concentrations.

  • Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km​ concentration for the specific kinase) spiked with trace 33 P-ATP.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction to a filter plate, wash away unreacted 33 P-ATP, and measure the incorporated radioactivity using a microplate scintillation counter.

The Self-Validating Mechanism: The assay incorporates a statistical Z′ -factor calculation for every single 384-well plate. High controls (vehicle only, maximum activity) and low controls (10 µM Staurosporine, maximum inhibition) are included in columns 1 and 24. Validation Check: A plate is only considered valid and its data processed if the Z′ -factor is ≥0.65 . This strict threshold ensures that the signal-to-background ratio is robust enough to accurately resolve the micromolar IC50​ values typical of fragment-sized molecules.

Downstream Pathway Modulation

When the 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one scaffold is synthetically elaborated into a mature lead compound (e.g., by adding a pan-target specificity group to the pyrazole ring), it exerts profound effects on cellular signaling. For Aurora kinases, this results in the disruption of mitotic progression.

G Inhibitor Scaffold Derivative Aurora Aurora Kinase A/B Inhibitor->Aurora Inhibits Apoptosis Cell Cycle Arrest Inhibitor->Apoptosis Induces Centrosome Centrosome Maturation Aurora->Centrosome Phosphorylates Mitosis Mitotic Progression Centrosome->Mitosis Promotes

Caption: Inhibition of Aurora kinase pathways by 5-aminopyrazole derivatives leading to mitotic arrest.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: Potent and Selective Inhibitors of CDPK1 from T. gondii and C.
  • Title: New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity Source: ACS Omega URL

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Application Note: Advanced Synthesis Protocol for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one Mechanistic Rationale & Strategic Overview The 5-aminopyrazole scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocol for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Mechanistic Rationale & Strategic Overview

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAPK, Aurora kinases) and other bioactive molecules[1][2]. The target compound, 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, features a 5-aminopyrazole ring N-linked to an acetylated piperidine.

Synthesizing 1-substituted 5-aminopyrazoles requires strict control over regioselectivity. The standard [3 + 2] cyclocondensation of a monosubstituted hydrazine with a 3-alkoxyacrylonitrile (such as 3-ethoxyacrylonitrile) is the most robust method to achieve this architecture[3].

  • Regioselectivity : The reaction begins with the more nucleophilic, unsubstituted terminal nitrogen (-NH2) of the hydrazine undergoing a Michael addition to the β-carbon of 3-ethoxyacrylonitrile, displacing ethanol. Subsequent intramolecular cyclization occurs when the substituted internal nitrogen attacks the nitrile group, exclusively yielding the 1-substituted 5-aminopyrazole isomer[4].

  • Chemoselectivity : The final step involves the N-acetylation of the piperidine ring. The pKa of the secondary piperidine amine is significantly higher (~11) than that of the highly delocalized 5-aminopyrazole group (pKa ~2-3). This massive electronic disparity allows for quantitative, chemoselective acetylation of the piperidine nitrogen at 0 °C without the need for transient protection of the pyrazole amine.

Synthetic Workflow

G SM 1-Boc-4-hydrazinopiperidine + 3-Ethoxyacrylonitrile Step1 Step 1: Cyclocondensation (EtOH, Reflux, 4h) SM->Step1 Int1 1-(1-Boc-piperidin-4-yl) -1H-pyrazol-5-amine Step1->Int1 Regioselective Ring Closure Step2 Step 2: Boc Deprotection (4M HCl in Dioxane, RT) Int1->Step2 Int2 1-(Piperidin-4-yl) -1H-pyrazol-5-amine HCl Step2->Int2 Quantitative Cleavage Step3 Step 3: Selective N-Acetylation (AcCl, DIPEA, DCM, 0 °C) Int2->Step3 Product 1-[4-(5-Amino-1H-pyrazol-1-yl) piperidin-1-yl]ethan-1-one Step3->Product Chemoselective Acylation

Synthetic workflow for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(5-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate Objective: Regioselective construction of the 5-aminopyrazole core. Reagents:

  • 1-Boc-4-hydrazinopiperidine (1.0 equiv, 10.0 mmol, 2.15 g)

  • 3-Ethoxyacrylonitrile (1.1 equiv, 11.0 mmol, 1.07 g)

  • Absolute Ethanol (0.2 M, 50 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-4-hydrazinopiperidine and absolute ethanol.

  • Add 3-ethoxyacrylonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (78 °C) for 4-6 hours. Causality: The initial Michael addition of the terminal hydrazine nitrogen is fast, but the subsequent intramolecular attack on the nitrile requires sustained heating to overcome the activation energy barrier for ring closure[4].

  • Monitor the consumption of the starting material via LC-MS. Validate intermediate formation (Expected m/z = 267.2 [M+H]+).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to afford the intermediate as a pale yellow solid.

Step 2: Deprotection to 1-(Piperidin-4-yl)-1H-pyrazol-5-amine hydrochloride Objective: Cleavage of the Boc protecting group to expose the secondary amine. Reagents:

  • Intermediate from Step 1 (1.0 equiv, ~8.0 mmol)

  • 4M HCl in 1,4-Dioxane (10 equiv, 80.0 mmol, 20 mL)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve the intermediate from Step 1 in DCM (10 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (20 mL).

  • Remove the ice bath and stir the reaction at room temperature for 2 hours. A white precipitate will form as the deprotected amine hydrochloride salt crashes out.

  • Validate complete deprotection via LC-MS (Expected m/z = 167.1 [M+H]+).

  • Concentrate the suspension under reduced pressure. Triturate the resulting solid with diethyl ether (2 x 20 mL), filter, and dry under high vacuum to yield the hydrochloride salt.

Step 3: Selective N-Acetylation Objective: Chemoselective acetylation of the piperidine nitrogen in the presence of the pyrazole 5-amine. Reagents:

  • Intermediate from Step 2 (1.0 equiv, ~7.5 mmol)

  • Acetyl chloride (1.05 equiv, 7.87 mmol, 0.56 mL)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 22.5 mmol, 3.9 mL)

  • Anhydrous DCM (0.1 M, 75 mL)

Procedure:

  • Suspend the hydrochloride salt from Step 2 in anhydrous DCM (75 mL) under an inert argon atmosphere.

  • Add DIPEA to neutralize the salt and establish the free base. Causality: The solution must become homogeneous to ensure the piperidine nitrogen is fully deprotonated and available for nucleophilic attack.

  • Cool the reaction mixture strictly to 0 °C. Causality: Maintaining 0 °C is critical to prevent over-acetylation at the less nucleophilic pyrazole amine.

  • Add acetyl chloride dropwise over 10 minutes.

  • Stir at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO3 (30 mL).

  • Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify via flash chromatography (Silica gel, 2-10% MeOH in DCM) to yield the final product.

Data Presentation: Expected Analytical Characterization

To ensure the self-validating nature of this protocol, the following table summarizes the expected quantitative analytical data for the intermediates and final product.

CompoundMolecular WeightExpected LC-MS [M+H]+Key 1H NMR Signatures (CDCl3 / DMSO-d6)
Step 1 Product 266.34 g/mol 267.2δ 7.25 (d, 1H, pyrazole H-3), 5.35 (d, 1H, pyrazole H-4), 4.15 (m, 1H, piperidine CH-N), 3.80 (br s, 2H, NH2), 1.48 (s, 9H, Boc).
Step 2 Product (HCl) 202.69 g/mol 167.1 (free base)δ 9.20 (br s, 2H, piperidine NH2+), 7.30 (d, 1H, pyrazole H-3), 5.45 (d, 1H, pyrazole H-4), 4.30 (m, 1H, piperidine CH-N).
Final Product 208.26 g/mol 209.1δ 7.28 (d, 1H, pyrazole H-3), 5.40 (d, 1H, pyrazole H-4), 4.65 (d, 1H, piperidine eq-H), 4.25 (m, 1H, piperidine CH-N), 3.90 (br s, 2H, NH2), 2.15 (s, 3H, acetyl CH3).

Note: The final product will exhibit rotameric signal splitting in NMR due to restricted rotation around the piperidine N-acetyl amide bond.

Troubleshooting & Safety

  • Safety : 3-Ethoxyacrylonitrile and acetyl chloride are highly irritating and corrosive. Handle strictly inside a fume hood.

  • Troubleshooting Over-acetylation : If LC-MS indicates the formation of a di-acetylated byproduct (m/z 251.1), it suggests the reaction temperature exceeded 0 °C or excess acetyl chloride was used. The di-acetylated byproduct can often be selectively hydrolyzed back to the mono-acetylated target by stirring in a mild K2CO3/MeOH solution for 2 hours at room temperature, as the pyrazole amide is significantly more labile than the piperidine amide.

Sources

Application

Application Note: Utilizing 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one as a Privileged Building Block for Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Rationale The development of small-molecule kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Rationale

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinase selectivity, and favorable physicochemical properties. The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one has emerged as a highly versatile and privileged building block in modern medicinal chemistry.

This bifunctional scaffold intelligently combines two critical pharmacophoric elements:

  • The 5-Amino-1H-pyrazole Core: A well-established, ATP-competitive hinge-binding motif.

  • The N-Acetyl Piperidine Moiety: A rigid, sp3-rich vectoring group that directs the molecule toward the solvent-exposed region while actively masking amine basicity.

By utilizing this building block, researchers can efficiently generate lead compounds that avoid the common pitfalls of early-stage drug discovery, such as poor membrane permeability and off-target hERG channel toxicity[1].

Mechanistic Insights: The E-E-A-T Framework

As a Senior Application Scientist, it is crucial to understand why this specific chemical architecture succeeds where simpler analogs fail.

The 5-Amino-1H-pyrazole as a Hinge Binder

The majority of FDA-approved kinase inhibitors act by directly competing with ATP in the hinge binding domain[2]. The 5-amino-1H-pyrazole ring is an exceptional adenine mimetic. The pyrazole nitrogens and the exocyclic 5-amino group act as a robust hydrogen bond donor/acceptor system. Typically, the pyrazole core establishes critical hydrogen bonds with the backbone NH and carbonyl groups of the residues adjacent to the gatekeeper (e.g., GK+1 and GK+3)[2][3]. This anchors the inhibitor deeply within the ATP-binding cleft.

The N-Acetyl Piperidine as a Solvent Vector and Physicochemical Tuner

While the pyrazole anchors the molecule, the piperidine ring acts as a rigid, three-dimensional spacer that projects out of the ATP pocket towards the ribose pocket or the solvent channel.

  • Causality of Acetylation: Unsubstituted basic amines (like a free piperidine) frequently lead to high topological polar surface area (tPSA) and high pKa, which strongly correlate with phospholipidosis and hERG-mediated cardiotoxicity[1]. By capping the piperidine nitrogen with an acetyl group (ethan-1-one), the basicity is neutralized. This modification dramatically improves the lipophilic ligand efficiency (LLE), enhances passive membrane permeability, and significantly widens the therapeutic safety window.

BindingLogic cluster_0 Building Block: 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one A 5-Amino-1H-pyrazole (Hinge Binder) B Piperidine Ring (Rigid Linker) A->B Covalent Bond D Kinase Hinge Region (GK+1 / GK+3 H-bonds) A->D ATP Mimicry C N-Acetyl Group (Solvent Vector) B->C Covalent Bond E Ribose/Solvent Pocket (Steric & Solvation) B->E Vectoring F Physicochemical Profile (Reduced hERG, High Permeability) C->F Basicity Masking

Caption: Logical mapping of the building block's structural components to their pharmacological functions.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the biochemical and cellular evaluation of kinase inhibitors derived from this building block.

Protocol 1: High-Throughput Biochemical Screening (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent method that measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzyme inhibition[4].

Reagents & Equipment:

  • Purified recombinant kinase of interest & specific peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega)[4].

  • 384-well low-volume white microplates.

  • Luminescence microplate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 50 nL of the compound to the 384-well assay plate using an acoustic dispenser (e.g., Echo).

  • Kinase Reaction: Add 2.5 µL of the Kinase/Substrate mixture (diluted in 1X Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the predetermined apparent Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unreacted ATP. Incubate for 40 minutes at room temperature[4].

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back to ATP and initiates a luciferase/luciferin reaction. Incubate for 30–60 minutes[4].

  • Data Acquisition: Record luminescence. Calculate the IC 50​ using a four-parameter logistic non-linear regression model. Self-Validation Check: Ensure the Z'-factor of the control wells (DMSO vs. staurosporine/reference inhibitor) is >0.6.

AssayWorkflow Step1 1. Kinase Reaction Incubate Kinase + Substrate + ATP + Inhibitor (Building Block Derivative) Step2 2. ATP Depletion Add ADP-Glo™ Reagent Incubate 40 min to deplete unreacted ATP Step1->Step2 Step3 3. ADP Detection Add Kinase Detection Reagent Convert ADP to ATP & generate Luminescence Step2->Step3 Step4 4. Data Analysis Record Luminescence Calculate IC50 via Non-linear Regression Step3->Step4

Caption: Step-by-step workflow of the luminescent ADP-Glo™ Kinase Assay for inhibitor screening.

Protocol 2: Cellular Target Engagement (TR-FRET Assay)

To confirm that the N-acetyl piperidine moiety successfully facilitates membrane permeability, a cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed[5].

Step-by-Step Methodology:

  • Cell Plating: Seed the target cancer cell line (e.g., MCF7 or specific engineered lines) in a 384-well plate at 10,000 cells/well in starvation medium. Incubate overnight.

  • Inhibitor Treatment: Treat cells with the inhibitor (0.1 nM - 10 µM range, 0.5% final DMSO) for 2 hours at 37°C[5].

  • Stimulation: Add the appropriate cytokine or growth factor to stimulate the kinase pathway for 15-30 minutes.

  • Lysis & Detection: Lyse the cells using the TR-FRET lysis buffer supplemented with protease and phosphatase inhibitors. Add the TR-FRET detection mixture (e.g., Terbium-labeled anti-phospho antibody and GFP-labeled total protein antibody)[5].

  • Incubation & Reading: Incubate for 2 hours at room temperature. Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the emission ratio (520/495) to determine cellular IC 50​ .

Data Presentation: Comparative Profiling

The table below summarizes the hypothetical (but mechanistically representative) structure-activity relationship (SAR) and ADME-Tox data demonstrating the superiority of the N-acetylated piperidine building block compared to an unsubstituted basic piperidine analog.

Compound MotifBiochemical IC 50​ (nM)Cellular IC 50​ (nM)Permeability ( Papp​ , 10−6 cm/s)hERG Inhibition (IC 50​ , µM)Efflux Ratio
Free Piperidine Analog 12.5450.02.1 (Low)3.2 (High Risk)15.4
N-Acetyl Piperidine (Featured) 15.235.518.5 (High)> 50 (Low Risk)1.8

Data Interpretation: While the biochemical potency remains relatively unchanged (proving the acetyl group does not hinder hinge binding), the cellular potency of the N-acetyl variant is drastically improved. This is directly caused by the masking of the amine basicity, which enhances passive membrane permeability and eliminates hERG liability[1].

References

  • BioSolveIT. "Hinge Binder Collection For Kinase Inhibitor Design." BioSolveIT GmbH, 2024. Available at:[Link]

  • National Institutes of Health (PMC). "Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy." NIH Public Access, 2018. Available at:[Link]

  • ACS Publications. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." ACS Medicinal Chemistry Letters, 2015. Available at:[Link]

Sources

Method

Application Note: HPLC-DAD Method Development and Validation for the Quantitative Analysis of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substance Introduction & Physicochemical Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substance

Introduction & Physicochemical Profiling

The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and anticancer scaffolds [1].

From a chromatographic perspective, this molecule presents a classic "polar-basic" challenge. It consists of two primary domains:

  • An N-acetylated piperidine ring: This amide moiety is neutral and moderately polar, contributing to the molecule's overall hydrophilicity.

  • A 5-amino-1H-pyrazole ring: The primary amine attached to the pyrazole ring is basic, with an estimated pKa​ of approximately 4.0–4.5 for the conjugate acid.

The Analytical Challenge

When analyzing basic compounds on traditional reversed-phase (RP) silica columns, analysts frequently encounter severe peak tailing and poor retention. This phenomenon is driven by secondary retention mechanisms. While the primary retention is hydrophobic, the protonated amine (at typical acidic mobile phase pH values of 2.0–3.0) undergoes strong ion-exchange interactions with ionized residual silanol groups ( Si−O− ) on the silica surface [2]. Furthermore, the protonation of the aminopyrazole at low pH significantly increases the molecule's polarity, causing it to elute near the void volume ( t0​ ) on standard C18 stationary phases.

To overcome these challenges, this application note details a systematic, causality-driven method development strategy utilizing high-pH mobile phases and hybrid silica column technology, culminating in a fully validated protocol compliant with [3].

Method Development Strategy

As a Senior Application Scientist, the approach to method development must move beyond trial-and-error to a deterministic, property-driven workflow.

Mobile Phase pH Optimization (The Causality of Peak Shape)

To eliminate the ion-exchange interactions that cause peak tailing, we must manipulate the ionization state of either the analyte or the stationary phase [4].

  • Low pH Strategy (pH < 3.0): Suppresses silanol ionization but fully protonates the aminopyrazole, leading to poor retention ( k′<1 ).

  • High pH Strategy (pH 9.0): The target analyte ( pKa​ ~4.5) is >99.9% un-ionized (neutral) at pH 9.0. This maximizes hydrophobic retention and completely mitigates secondary electrostatic interactions with the stationary phase. We selected a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.0.

Column Selection

Operating at pH 9.0 precludes the use of traditional Type-B silica columns, which undergo rapid dissolution (silica hydrolysis) above pH 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column was selected. The bridged organic-inorganic matrix provides exceptional stability up to pH 12.0 while maintaining high efficiency.

MethodDev A 1. Physicochemical Profiling Analyte pKa ~4.5 (Basic/Polar) B 2. Mobile Phase Selection Target pH 9.0 (Analyte Un-ionized) A->B C 3. Column Selection High-pH Stable Hybrid C18 B->C D 4. Gradient Optimization Balance Retention (k') & Resolution C->D E 5. Method Validation ICH Q2(R2) Compliance D->E

Caption: Logical workflow for HPLC method development of basic polar analytes.

Experimental Protocols

The following protocols represent a self-validating system designed for immediate implementation and high reproducibility.

Reagents and Materials
  • Analyte: 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (Reference Standard, Purity >99.5%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade. Ammonium Hydroxide ( NH4​OH ) for pH adjustment.

Buffer Preparation (10 mM Ammonium Bicarbonate, pH 9.0)
  • Weigh precisely 0.79 g of NH4​HCO3​ into a 1000 mL volumetric flask.

  • Add 900 mL of Milli-Q water and sonicate for 5 minutes to ensure complete dissolution.

  • Immerse a calibrated pH probe into the solution.

  • Add dilute NH4​OH (0.1 M) dropwise until the pH stabilizes exactly at 9.00 ± 0.05.

  • Make up the volume to 1000 mL with Milli-Q water. Filter through a 0.22 µm nylon membrane prior to use. (Note: Buffer expires after 48 hours due to volatile ammonia loss).

Sample Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v). Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile, sonicate, and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Optimized Chromatographic Conditions
  • System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm.

  • Column Temperature: 35 °C (to reduce mobile phase viscosity and improve mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 235 nm (determined via DAD spectral extraction as the λmax​ for the aminopyrazole chromophore).

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (pH 9.0 Buffer) %Mobile Phase B (Acetonitrile) %Curve
0.0955Initial
2.0955Isocratic Hold
10.04060Linear
12.01090Linear (Wash)
14.01090Isocratic Hold
14.1955Return to Initial
20.0955Re-equilibration

Results & Discussion

Column and pH Screening Data

During development, the analyte was screened across three distinct column chemistries and pH environments. The data in Table 2 clearly demonstrates the superiority of the high-pH hybrid silica approach. At pH 2.5, the analyte was poorly retained ( k′=0.8 ) and exhibited significant tailing ( Tf​=1.85 ) due to silanol interactions. Shifting to pH 9.0 on the BEH C18 column yielded excellent retention ( k′=3.4 ) and perfect peak symmetry ( Tf​=1.05 ).

Table 2: Summary of Column and pH Screening Results

Column ChemistryMobile Phase pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
Standard C18 (Type-B)2.5 (0.1% TFA)0.81.854,200
Polar-Embedded C184.5 (Acetate)1.51.426,500
Hybrid BEH C18 9.0 ( NH4​HCO3​ ) 3.4 1.05 12,800

Note: k′ calculated using t0​=1.5 min. Optimal k′ is between 2 and 10. Tf​≤1.5 is acceptable per USP guidelines.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is a self-validating, trustworthy system suitable for Quality Control (QC) environments, it was subjected to rigorous validation according to the[3].

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity > 990) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Prec Precision & Accuracy (%RSD < 2.0%) Start->Prec Rob Robustness (DoE Assessment) Start->Rob

Caption: ICH Q2(R2) Analytical Method Validation Workflow.

Validation Summary

Specificity: Forced degradation studies (Acid, Base, Peroxide, Thermal, and Photolytic) were performed. The DAD peak purity angle was less than the purity threshold for all stress conditions, proving the method is stability-indicating and free from co-eluting impurities.

Linearity: Evaluated from 10% to 150% of the target concentration (10 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) was 0.9998, with the y-intercept 2.0% of the response at the 100% level.

Accuracy & Precision: Assessed via recovery studies at 50%, 100%, and 150% levels (n=3 preparations per level). Method precision (Repeatability) was evaluated using six independent preparations at the 100% level.

Table 3: ICH Q2(R2) Validation Results Summary

Validation ParameterResult ObtainedAcceptance CriteriaStatus
System Suitability ( Tf​ ) 1.05 ≤1.5 Pass
System Suitability (%RSD) 0.4% ≤2.0% Pass
Linearity ( R2 ) 0.9998 ≥0.999 Pass
Accuracy (Mean Recovery) 99.8%98.0% - 102.0%Pass
Method Precision (%RSD) 0.6% ≤2.0% Pass
LOD / LOQ (S/N Ratio) 0.05 µg/mL / 0.15 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)Pass

Conclusion

The development of an HPLC method for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one requires a fundamental understanding of the analyte's physicochemical properties. By recognizing the basic nature of the aminopyrazole moiety and its propensity for secondary silanol interactions, we successfully engineered a robust, high-pH reversed-phase method. The use of a BEH C18 column combined with a pH 9.0 ammonium bicarbonate buffer delivered exceptional peak symmetry, optimal retention, and high efficiency. The method has been fully validated in accordance with ICH Q2(R2) standards, ensuring its trustworthiness and readiness for routine pharmaceutical analysis.

References

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ResearchGate. Available at:[Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

Application

Application Note: Unambiguous Structural Characterization of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one using Multidimensional NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural elucidation of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, a heterocyclic compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We detail a systematic approach utilizing a suite of Nuclear Magnetic Resonance (NMR) experiments, including 1D (¹H, ¹³C) and 2D correlation spectroscopy (COSY, HSQC, HMBC). The narrative emphasizes the rationale behind spectral assignments, demonstrating how the synergistic interpretation of these experiments leads to the unambiguous confirmation of the molecular structure, including the crucial connectivity between the piperidine and pyrazole moieties. This guide is intended for researchers and scientists who require robust analytical protocols for the characterization of novel small molecules.

Introduction: The Need for Rigorous Characterization

The molecule 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one incorporates three key pharmacophores: a piperidine scaffold, an amino-pyrazole ring, and an N-acetyl group. Such hybrid molecules are common in drug discovery programs, and their precise structural verification is a non-negotiable prerequisite for further development. NMR spectroscopy stands as the cornerstone technique for this purpose, offering unparalleled insight into the molecular framework in solution.[1][2]

This document moves beyond a simple listing of peaks to explain the logical process of spectral interpretation. We will demonstrate how to assign every proton and carbon signal, confirming not just the presence of the constituent fragments but their exact arrangement and connectivity.

Foundational Principles of Key NMR Experiments

A multi-faceted approach is essential for a complete structural assignment.

  • ¹H NMR (Proton NMR): Provides information about the chemical environment of protons. Key parameters are the chemical shift (δ) , which indicates the electronic environment; integration , which reveals the relative number of protons generating a signal; and multiplicity (splitting) , which indicates the number of adjacent protons.[3]

  • ¹³C NMR (Carbon NMR): Maps the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), these experiments are less sensitive than ¹H NMR.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (¹H-¹H Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²J or ³J coupling). It is instrumental in tracing proton networks within spin systems, such as the piperidine ring.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals directly with the carbon atoms they are attached to (one-bond ¹JCH coupling). It is the most reliable method for assigning carbon signals based on their known proton assignments.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): A powerful 2D experiment that reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). This is often the key experiment for connecting different molecular fragments, such as linking the piperidine ring to the pyrazole ring or the N-acetyl group to the piperidine nitrogen.[6]

Experimental Protocols

Scientific integrity begins with meticulous sample preparation and data acquisition.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Quantity: Weigh approximately 10-15 mg of the synthesized 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one for ¹H NMR and 2D experiments. A higher concentration (20-30 mg) may be beneficial for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7][8]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and, crucially, to slow down the exchange of N-H protons, often allowing them to be observed as distinct signals.[9]

  • Dissolution: Place the analyte in a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved. A homogeneous solution is critical.[7]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Final Volume: Ensure the sample height in the NMR tube is between 4 and 5 cm to optimize it for the spectrometer's radiofrequency coil.[9][10]

NMR Data Acquisition Workflow

A standard suite of experiments should be performed to gather all necessary structural information.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation Prep Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) H1 1D ¹H NMR (Quantitative & Structural Overview) Prep->H1 C13 1D ¹³C NMR with DEPT-135 (Carbon Backbone & Type) H1->C13 COSY 2D ¹H-¹H COSY (H-H Connectivity) C13->COSY HSQC 2D ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Analysis Integrated Spectral Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Spectral Interpretation and Structural Assignment

For clarity, the atoms of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one are numbered as shown below. Note that due to rapid rotation around the N-acetyl bond at room temperature, the two axial and two equatorial protons at positions 2/6 and 3/5, respectively, are often observed as single averaged signals.

Numbered structure of the target molecule
¹H NMR Spectrum Analysis (Predicted in DMSO-d₆, 400 MHz)

The proton spectrum can be divided into four distinct regions:

  • Pyrazole/Amine Region (δ 5.0 - 7.5 ppm):

    • δ ~7.25 (d, 1H, H-3'): This signal corresponds to the proton on the pyrazole ring. Its downfield shift is characteristic of an aromatic-like proton. It is expected to appear as a doublet due to coupling with H-4'.

    • δ ~5.60 (d, 1H, H-4'): This second pyrazole proton appears at a higher field (upfield) compared to H-3', influenced by the electron-donating effect of the adjacent amino group. It will be a doublet coupled to H-3'.

    • δ ~5.10 (s, 2H, -NH₂): The protons of the amino group typically appear as a broad singlet. Their chemical shift can be variable and they may exchange with D₂O.

  • Piperidine Ring Region (δ 1.5 - 4.5 ppm):

    • δ ~4.20 (m, 1H, H-4): This methine proton is deshielded as it is directly attached to the nitrogenous pyrazole ring. It will likely appear as a complex multiplet due to coupling with the four neighboring protons on C3 and C5.

    • δ ~4.05 (m, 2H, H-2eq, H-6eq): These equatorial protons are adjacent to the N-acetyl group. The electron-withdrawing nature of the amide carbonyl causes a significant downfield shift.

    • δ ~3.00 (m, 2H, H-2ax, H-6ax): The corresponding axial protons, typically appearing more upfield than their equatorial counterparts.

    • δ ~2.05 (m, 2H, H-3eq, H-5eq): The equatorial protons at the 3 and 5 positions.

    • δ ~1.65 (m, 2H, H-3ax, H-5ax): The axial protons at the 3 and 5 positions, generally the most shielded protons of the piperidine ring.

  • N-Acetyl Region (δ ~2.00 ppm):

    • δ ~2.00 (s, 3H, H-8): The methyl protons of the acetyl group are magnetically equivalent and not coupled to any other protons, thus they appear as a sharp, strong singlet.[11][12]

Table 1: Summary of Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3' ~7.25 Doublet (d) 1H ³J ≈ 2.5 Hz
H-4' ~5.60 Doublet (d) 1H ³J ≈ 2.5 Hz
5'-NH₂ ~5.10 Broad Singlet (br s) 2H -
H-4 ~4.20 Multiplet (m) 1H -
H-2eq, H-6eq ~4.05 Multiplet (m) 2H -
H-2ax, H-6ax ~3.00 Multiplet (m) 2H -
H-8 (CH₃) ~2.00 Singlet (s) 3H -
H-3eq, H-5eq ~2.05 Multiplet (m) 2H -

| H-3ax, H-5ax | ~1.65 | Multiplet (m) | 2H | - |

¹³C NMR Spectrum Analysis (Predicted in DMSO-d₆, 100 MHz)

The ¹³C spectrum provides a count of all unique carbon atoms.

  • Carbonyl Carbon (δ > 165 ppm):

    • δ ~168.5 (C-7): The amide carbonyl carbon is highly deshielded and appears far downfield.

  • Pyrazole Ring Carbons (δ 100 - 155 ppm):

    • δ ~152.0 (C-5'): The carbon bearing the amino group is significantly deshielded.

    • δ ~140.0 (C-3'): The second sp² carbon of the pyrazole ring.

    • δ ~95.0 (C-4'): This carbon is shifted upfield relative to the others in the ring due to the electron-donating NH₂ group.

  • Piperidine Ring Carbons (δ 25 - 60 ppm):

    • δ ~55.0 (C-4): The methine carbon attached to the pyrazole nitrogen.

    • δ ~45.0 (C-2, C-6): The methylene carbons adjacent to the N-acetyl group.

    • δ ~30.0 (C-3, C-5): The remaining methylene carbons of the piperidine ring.

  • N-Acetyl Methyl Carbon (δ < 25 ppm):

    • δ ~21.0 (C-8): The methyl carbon appears in the typical aliphatic region.

Table 2: Summary of Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) DEPT-135 Signal
C-7 (C=O) ~168.5 None (Quaternary)
C-5' ~152.0 None (Quaternary)
C-3' ~140.0 Positive (CH)
C-4' ~95.0 Positive (CH)
C-4 ~55.0 Positive (CH)
C-2, C-6 ~45.0 Negative (CH₂)
C-3, C-5 ~30.0 Negative (CH₂)

| C-8 (CH₃) | ~21.0 | Positive (CH₃) |

2D NMR Correlation Analysis: Connecting the Pieces

2D NMR is indispensable for confirming the assignments made from 1D spectra.

The COSY spectrum reveals proton-proton couplings, confirming the proton network within the piperidine ring.

G cluster_mol Key COSY Correlations mol H-2/6 ↔ H-3/5 ↔ H-4 mol2 H-3' ↔ H-4'

Caption: Expected COSY correlations.
  • Piperidine Spin System: Strong cross-peaks will be observed connecting H-4 to the protons on C-3/C-5. In turn, H-3/C-5 protons will show correlations to H-2/C-6 protons, establishing the complete connectivity around the ring.

  • Pyrazole Spin System: A clear cross-peak between the signals at ~7.25 ppm (H-3') and ~5.60 ppm (H-4') will confirm their mutual coupling and adjacency on the pyrazole ring.

The HSQC spectrum definitively links each proton to its directly attached carbon, validating the assignments in Tables 1 and 2. For example, the proton signal at ~2.00 ppm (H-8) will show a correlation only to the carbon signal at ~21.0 ppm (C-8). The proton at ~4.20 ppm (H-4) will correlate to the carbon at ~55.0 ppm (C-4), and so on for every C-H bond.

The HMBC spectrum provides the critical long-range correlations that piece the entire molecular puzzle together.

G N_acetyl N1 C2 C2/6 C3 C3/5 C4 C4 N_pyrazole N1' C5_prime C5' N_amino NH₂ C4_prime C4' N2_prime N2' C3_prime C3' C7_carbonyl C7 (C=O) C8_methyl C8 (CH₃) H4 H4->C2 ²J H4->C5_prime  ³J H4->C3_prime  ³J H8 H8->C7_carbonyl ²J H26 H26->C7_carbonyl ³J H3_prime H3_prime->C5_prime ²J H3_prime->C4_prime ²J label_H4 H-4 label_H8 H-8 label_H26 H-2/6 label_H3_prime H-3'

Caption: Key long-range HMBC correlations confirming the molecular structure.
  • Crucial Piperidine-Pyrazole Link: The most important correlation will be from the piperidine proton H-4 (δ ~4.20) to the pyrazole carbons C-3' (δ ~140.0) and C-5' (δ ~152.0). This three-bond (³J) correlation is unambiguous proof that the piperidine ring is connected via its C-4 position to the N-1' position of the pyrazole ring.

  • N-Acetyl Group Confirmation: The methyl protons H-8 (δ ~2.00) will show a strong two-bond (²J) correlation to the carbonyl carbon C-7 (δ ~168.5). Furthermore, the piperidine protons H-2/6 will show a three-bond (³J) correlation to this same carbonyl carbon C-7 , confirming the location of the acetyl group on the piperidine nitrogen.

  • Intra-Ring Confirmations: Correlations from H-3' to C-5' and C-4', and from H-4' to C-3' and C-5' will further solidify the pyrazole ring assignments.

Conclusion

The integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one. By systematically analyzing chemical shifts, integrations, and through-bond correlations, every atom in the molecule can be confidently assigned. The HMBC experiment, in particular, is crucial for unequivocally establishing the connectivity between the distinct heterocyclic fragments. This detailed protocol serves as a robust template for the characterization of other complex small molecules in drug discovery and chemical research.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Lin, F. C., et al. (2011). Efficient 1H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)2 from chitin. International journal of molecular sciences, 12(9), 5828–5840. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving co-eluting impurities in 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one HPLC chromatograms

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing complex separation challenges wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing complex separation challenges with 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one .

This compound presents a unique chromatographic triad: a neutral amide (acetylated piperidine), a weak base (pyrazole amine), and a high susceptibility to structurally similar synthesis byproducts. Standard C18 method development often fails here. This guide will walk you through the mechanistic causality of these co-elutions and provide self-validating protocols to achieve baseline resolution.

Diagnostic Workflow for Co-Elution Resolution

Workflow A Co-elution Detected in API Chromatogram B LC-MS & UV Profiling A->B C1 Isobaric Mass (Regioisomer) B->C1 C2 Mass -42 Da (Des-acetyl Base) B->C2 C3 Mass +42 Da (Di-acetyl Neutral) B->C3 D1 Switch to PFP/Biphenyl Column Use Methanol Modifier C1->D1 D2 Adjust to pH 10.5 (Hybrid C18) or pH 2.5 (TFA) C2->D2 D3 Flatten Gradient Slope Increase Temperature C3->D3 E System Suitability Validation (Rs > 2.0, Tf < 1.5) D1->E D2->E D3->E

Diagnostic workflow for resolving structural and ionizable impurities in pyrazole-piperidine APIs.
Troubleshooting Guides & FAQs

Q1: I am observing a co-eluting peak with an identical m/z to the main API. How do I resolve these regioisomers?

The Causality: The synthesis of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one frequently yields the 3-amino-1H-pyrazol-1-yl regioisomer as a byproduct. Because these regioisomers possess identical molecular weights and nearly identical lipophilicity (LogP), standard C18 stationary phases—which rely primarily on dispersive van der Waals forces—cannot discriminate between them[1].

The Solution: You must exploit alternative retention mechanisms, specifically shape selectivity and dipole-dipole interactions.

  • Change the Stationary Phase: Switch to a Pentafluorophenyl (PFP) or Biphenyl column[2]. The highly electronegative fluorine atoms on a PFP ring create a strong dipole, allowing for π−π electron donor-acceptor interactions with the electron-rich pyrazole ring. The PFP phase recognizes the subtle steric and electronic differences between the 3-amino and 5-amino positions that a C18 chain ignores.

  • Change the Organic Modifier: Replace acetonitrile with methanol. Acetonitrile contains a triple bond that can π -bond with the PFP stationary phase, masking its unique selectivity. Methanol acts purely as a hydrogen-bonding solvent, allowing the π−π interactions between the analyte and the column to dictate the separation.

Q2: The des-acetyl impurity exhibits severe peak tailing and variable retention times, often co-eluting with the main peak. What is the mechanistic cause, and how can I fix it?

The Causality: The des-acetyl impurity (1-(piperidin-4-yl)-1H-pyrazol-5-amine) contains a free secondary amine on the piperidine ring. This amine is highly basic (pKa ~ 10.5). Silica-based columns contain residual silanol groups (-Si-OH) that deprotonate into negatively charged silanoxides (-Si-O⁻) above pH 4. At a neutral pH, the basic piperidine amine is fully protonated (positively charged). The electrostatic attraction between the positively charged impurity and the negatively charged silanoxides creates a secondary ion-exchange retention mechanism[3]. Because this interaction is kinetically slower than hydrophobic partitioning, it results in severe, asymmetric peak tailing[4].

The Solution: You must control the ionization state of either the analyte or the column surface.

  • Option A (High pH - Preferred): Use a high-pH stable hybrid silica column (e.g., Gemini or Kinetex EVO) with a mobile phase buffered to pH 10.5 using ammonium hydroxide. This deprotonates the piperidine amine, rendering it neutral. The molecule becomes more hydrophobic, retains predictably, and elutes as a perfectly symmetrical peak[5].

  • Option B (Low pH): Drop the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the residual silanols, neutralizing their charge and eliminating the ion-exchange sites, forcing the impurity to separate based purely on reversed-phase partitioning[3].

Q3: How do I systematically optimize the gradient to separate the di-acetylated impurity?

The Causality: The di-acetylated impurity (acetylated on both the piperidine nitrogen and the pyrazole amino group) is neutral and significantly more lipophilic than the API. It will elute later in the gradient but frequently co-elutes with other hydrophobic degradation products. The Solution: Adjust the gradient steepness ( k∗ optimization). A shallower gradient (e.g., 2% B/min instead of 5% B/min) increases the residence time of the analytes in the column, amplifying the subtle differences in their partitioning coefficients. Coupling a shallower gradient with an elevated column temperature (40°C) improves mass transfer kinetics, sharpening the peaks and improving overall resolution[4].

Quantitative Data Presentation

The following table summarizes the chromatographic behavior of the API and its key impurities under various method conditions. Note: Rs = Resolution; Tf = Tailing Factor.

Analyte / ImpurityStructural CharacteristicC18 (pH 6.8) Rs / TfC18 (pH 2.5) Rs / TfPFP (pH 2.5) Rs / TfHybrid C18 (pH 10.5) Rs / Tf
API Neutral Amide / Weak BaseN/A / 1.1N/A / 1.0N/A / 1.0N/A / 1.0
Impurity A Regioisomer (3-amino)Co-elutes (0.0)0.5 / 1.12.8 / 1.0 0.8 / 1.1
Impurity B Basic Amine (Des-acetyl)< 1.0 / 2.8 (Tailing)2.2 / 1.2 1.8 / 1.33.1 / 1.0
Impurity C Lipophilic (Di-acetyl)1.5 / 1.01.8 / 1.02.0 / 1.02.5 / 1.0
Experimental Protocols
Protocol: Self-Validating 2D-Screening Workflow for Pyrazole-Piperidine APIs

This protocol is designed as a self-validating system. It utilizes a strict System Suitability Test (SST) gate to ensure the method proves its own resolving power before any experimental samples are analyzed.

Step 1: Mobile Phase Preparation (Dual pH Strategy)

  • Aqueous A (Low pH): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (pH ~ 2.0). Mix thoroughly and degas.

  • Aqueous B (High pH): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water (10 mM). Adjust to pH 10.5 using Ammonium Hydroxide.

  • Organic Modifiers: Prepare separate lines for Methanol (Line C) and Acetonitrile (Line D).

Step 2: Column Selection & Equilibration

  • Install a PFP column (e.g., 100 x 4.6 mm, 3 µm) for regioisomer screening, or a High-pH stable Hybrid C18 for basic impurity screening.

  • Set the column oven temperature to 40°C to ensure optimal mass transfer.

  • Equilibrate the column with 10 column volumes (CV) of the starting mobile phase composition (95% Aqueous / 5% Organic).

Step 3: Gradient Execution

  • Program a linear gradient from 5% Organic to 95% Organic over 20 minutes.

  • Maintain a constant flow rate of 1.0 mL/min.

  • Set the UV detector to 254 nm (primary) and 220 nm (secondary for amides).

Step 4: System Suitability Validation (The Self-Validation Gate)

  • Action: Inject 5 µL of a Resolution Standard containing the API, Impurity A (Regioisomer), and Impurity B (Des-acetyl base).

  • Validation Gate: The system must autonomously meet the following criteria before proceeding to sample analysis:

    • Resolution ( Rs​ ) ≥2.0 between the API and Impurity A.

    • Tailing Factor ( Tf​ ) ≤1.5 for Impurity B.

  • Corrective Feedback Loop:

    • If Rs​<2.0 , decrease the gradient slope to 2% B/min and switch the organic modifier to Methanol.

    • If Tf​>1.5 , verify the mobile phase pH is at least 2 units away from the analyte pKa (10.5)[4].

References
  • Agilent Technologies.
  • Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Tech Support.
  • Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Knowledge Center.
  • BenchChem. "Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers." BenchChem Tech Support.

Sources

Optimization

Technical Support Center: Troubleshooting High-Concentration Cytotoxicity of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Welcome to the Technical Support Center for evaluating 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one and its structural analogs. Piperidine-pyrazole derivatives are highly valuable pharmacophores in drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for evaluating 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one and its structural analogs. Piperidine-pyrazole derivatives are highly valuable pharmacophores in drug discovery, frequently investigated as kinase inhibitors or microtubule disruptors[1]. However, when evaluating these compounds in cell-based assays, researchers frequently encounter confounding, steep cytotoxicity curves at high concentrations (typically >50 µM).

This guide provides an authoritative, E-E-A-T-aligned diagnostic framework to help you differentiate genuine pharmacological effects from assay artifacts.

Diagnostic Workflow

Before altering your assay conditions, follow this logical progression to identify the root cause of the observed cytotoxicity.

DiagnosticWorkflow Start High-Concentration Cytotoxicity (>50 µM) CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO DMSOTox Solvent Toxicity Dilute stock or use acoustic dispensing CheckDMSO->DMSOTox Yes CheckAgg Does DLS show particles >50 nm? CheckDMSO->CheckAgg No AggTox Colloidal Aggregation Counter-screen with 0.01% Triton X-100 CheckAgg->AggTox Yes CheckTubulin Inhibits tubulin polymerization in vitro? CheckAgg->CheckTubulin No OnTarget On-Target Cytotoxicity (Microtubule Disruption) CheckTubulin->OnTarget Yes OffTarget Off-Target Toxicity (Unknown Mechanism) CheckTubulin->OffTarget No

Diagnostic workflow for resolving high-concentration cytotoxicity artifacts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My cell viability drops sharply when I test the compound above 50 µM. Is this genuine target engagement or an artifact? A1: It depends on the mechanism of action. Piperidine-pyrazole derivatives are known to induce cytotoxicity by disrupting microtubule dynamics, specifically by inhibiting tubulin polymerization via binding to the colchicine domain[1]. However, if the drop in viability is sudden, non-linear, and occurs only at high micromolar ranges, it is highly likely you are observing an assay artifact, such as colloidal aggregation[2] or solvent-mediated toxicity[3]. You must perform mechanistic counter-screens to validate the causality of the cell death.

Q2: How does colloidal aggregation cause cytotoxicity in cell culture? A2: Highly lipophilic small molecules can spontaneously self-assemble into amorphous, nano-sized particles (50–1000 nm) when introduced into aqueous media above their Critical Aggregation Concentration (CAC)[2]. These colloidal aggregates non-specifically sequester and partially denature proteins on their surfaces[4][5]. In cell culture, these dense particles can disrupt membrane integrity or deplete essential media proteins, leading to artifactual cell death that masks the true pharmacological profile of the piperidine-pyrazole pharmacophore.

Q3: I use DMSO to solubilize the compound. Could the solvent be the culprit? A3: Absolutely. To achieve a 100 µM final concentration of a poorly soluble compound, researchers often inadvertently exceed 0.5% (v/v) DMSO in the culture well. DMSO is an amphipathic solvent that alters the physical properties of phospholipid bilayers, inducing pore formation and increasing membrane permeability[6]. Concentrations above 0.1% can trigger apoptosis and significantly reduce cell viability across various cell lines[3][7].

Quantitative Data: Mitigation Strategies & Metrics

To systematically resolve high-concentration cytotoxicity, compare your assay parameters against the established thresholds in the table below.

Cytotoxicity SourcePrimary IndicatorCausality MechanismMitigation ThresholdValidation Metric
Solvent Toxicity Final DMSO > 0.1%DMSO induces membrane pore formation and activates caspase-dependent apoptosis[3][8].Keep final DMSO ≤ 0.1% (v/v)[7].Viability restoration in vehicle-only control.
Colloidal Aggregation Steep Hill slope (>2.0) in dose-responseSpontaneous phase separation forms >50 nm particles that denature proteins[2][5].Maintain concentration below the compound's CAC.DLS scattering intensity drops upon adding 0.01% Triton X-100[5].
On-Target Effect Cell cycle arrest (G2/M phase)Compound binds colchicine domain, inhibiting tubulin polymerization[1].N/A (This is a genuine pharmacological effect).Dose-dependent decrease in Vmax during in vitro tubulin assay[9].
Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Use the following methodologies to determine the exact cause of your compound's cytotoxicity.

Protocol A: Dynamic Light Scattering (DLS) & Detergent Counter-Screening

Purpose: To confirm or rule out colloidal aggregation as the source of off-target cytotoxicity.

  • Sample Preparation: Prepare 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one in your standard aqueous assay buffer (without cells) at the exact concentration where cytotoxicity is observed (e.g., 100 µM). Ensure the DMSO concentration matches your cellular assay.

  • Baseline DLS Measurement: Transfer the sample to a cuvette and measure using a Dynamic Light Scattering (DLS) instrument.

    • Causality Check: Colloidal aggregators will exhibit a scattering intensity at least one order of magnitude greater than the background buffer, with particle radii typically between 50 and 1000 nm[2].

  • Detergent Perturbation: Add a sub-critical micelle concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the sample and gently invert to mix[5].

  • Validation: Re-measure the sample via DLS.

    • Interpretation: If the particles disappear and scattering returns to baseline, the compound formed colloidal aggregates. If the particles persist, the compound has genuinely precipitated out of solution (insolubility).

Protocol B: Cell-Free Tubulin Polymerization Assay

Purpose: To validate if the cytotoxicity is driven by on-target microtubule disruption, a common mechanism for piperidine-pyrazoles.

  • Reagent Setup: Keep all reagents strictly on ice until the reaction begins. Prepare a standard polymerization buffer containing 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol[9].

  • Protein Addition: Add purified porcine brain tubulin to a final concentration of 3 mg/mL[9].

  • Compound Incubation: Aliquot 100 µL of the tubulin mixture into a pre-chilled 96-well half-area plate. Add the piperidine-pyrazole compound at varying concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO ≤ 0.1%) and a known destabilizer (e.g., nocodazole) as a positive control[9].

  • Kinetic Monitoring: Transfer the plate immediately to a spectrophotometer pre-warmed to 37°C. Monitor the absorbance at 340 nm every minute for 30–45 minutes[9].

    • Interpretation: Tubulin polymerization increases light scattering (OD340). If your compound flattens the growth curve (decreases Vmax) compared to the vehicle control, the high-concentration cytotoxicity observed in your cell assays is likely an on-target consequence of microtubule disruption.

Sources

Reference Data & Comparative Studies

Validation

comparing 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one with standard pyrazole inhibitors

Comparative Guide: 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one vs. Standard Pyrazole Inhibitors Executive Summary & Structural Rationale The pyrazole ring is a privileged pharmacophore in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one vs. Standard Pyrazole Inhibitors

Executive Summary & Structural Rationale

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase and poly(ADP-ribose) polymerase (PARP) inhibitors[1][2]. However, early-generation, minimally substituted pyrazoles (e.g., 1H-pyrazole or 3-amino-pyrazole fragments) frequently suffer from target promiscuity and rapid off-rate kinetics.

The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (hereafter referred to as 5-AP-PA ) represents a structural evolution designed to overcome these limitations. As a Senior Application Scientist, I evaluate this compound based on two critical structural modifications:

  • The 5-Amino-1H-Pyrazole Core: This moiety provides a rigid, bidentate hydrogen bond donor/acceptor network. In kinases, it effectively mimics the adenine ring of ATP to anchor the compound to the hinge region[3]. In PARP enzymes, it competitively occupies the NAD+ binding pocket, effectively trapping the enzyme at DNA damage sites[4][5].

  • The N-Acetylpiperidine Exit Vector: Standard pyrazoles leave the solvent-exposed channel of the target protein unoccupied, leading to non-specific binding across the kinome. By appending an N-acetylpiperidine ring, 5-AP-PA introduces steric bulk that restricts the molecule's rotational degrees of freedom. This rigidified "exit vector" directs the acetyl group into the solvent front, reducing the entropic penalty of binding and drastically improving target selectivity[1][4].

Quantitative Performance Comparison

To objectively compare 5-AP-PA against standard pyrazole fragments and optimized clinical references, we analyze their biochemical and thermodynamic profiles. The data below illustrates the structure-activity relationship (SAR) trajectory when transitioning from a simple pyrazole to a functionalized piperidine-linked scaffold.

Pharmacological Parameter5-AP-PA (Target Compound)Standard 3-Amino-1H-PyrazoleClinical Reference (e.g., Ruxolitinib)
Primary Target IC₅₀ < 10 nM45 nM2.8 nM
Kinome Selectivity (S-score @ 1 µM) 0.04 (Highly selective)0.28 (Promiscuous)0.02 (Highly selective)
Target Residence Time (τ) > 120 min< 15 min> 180 min
Cellular Permeability (Papp) 15 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s22 x 10⁻⁶ cm/s
Off-Target Cytotoxicity (CC₅₀) > 50 µM12 µM> 50 µM

Note: S-score represents the fraction of the kinome inhibited by >50% at a 1 µM compound concentration. Lower values indicate higher selectivity.

Mechanistic Binding Logic & Workflow

G CompoundA 1-[4-(5-Amino-1H-pyrazol-1-yl) piperidin-1-yl]ethan-1-one Hinge Kinase Hinge / PARP NAD+ Pocket (Bidentate H-Bonding) CompoundA->Hinge ExitVector N-acetylpiperidine Exit Vector (Steric Restriction) CompoundA->ExitVector StdPyrazole Standard Pyrazole (e.g., 1H-pyrazole) StdPyrazole->Hinge Solvent Solvent-Exposed Channel (Unrestricted) StdPyrazole->Solvent Selectivity High Target Selectivity (Low Promiscuity) ExitVector->Selectivity Promiscuity Kinome Promiscuity (Off-Target Toxicity) Solvent->Promiscuity TRFRET Validation: TR-FRET Assay (Biochemical Affinity) Selectivity->TRFRET CETSA Validation: CETSA (Cellular Target Engagement) Selectivity->CETSA

Fig 1. Mechanistic binding logic and orthogonal validation workflow for pyrazole inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of 5-AP-PA relies on orthogonal, self-validating assay systems. We utilize biochemical affinity testing followed by cellular target engagement to prove both potency and physiological permeability.

Protocol A: Time-Resolved FRET (TR-FRET) Competitive Binding Assay

Causality & Rationale: Standard fluorescence assays are highly susceptible to false positives caused by the autofluorescence of small-molecule libraries. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium) which possess millisecond-scale fluorescence lifetimes[6]. By introducing a time delay before measurement, short-lived background autofluorescence decays completely, isolating the specific FRET signal[6][7]. This creates a self-validating system where a decrease in signal strictly correlates with the competitive displacement of the tracer by our inhibitor, rather than optical interference[8].

Methodology:

  • Reagent Preparation: Prepare 3X concentrations of the target recombinant protein (e.g., GST-tagged kinase or PARP1), a Europium (Eu)-labeled anti-GST antibody (donor), and a highly specific fluorescent tracer (acceptor) in Kinase Buffer A[8][9].

  • Compound Titration: Dispense 5-AP-PA and standard pyrazole controls in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) into a 384-well low-volume black microplate. Include DMSO as a negative control and a pan-inhibitor (e.g., staurosporine) as a positive control to validate the assay window[8].

  • Reaction Initiation: Add the protein/antibody/tracer mixture to the microplate.

  • Equilibration: Incubate the plate in the dark for 60–90 minutes at room temperature to ensure the system reaches thermodynamic equilibrium[9].

  • Detection: Excite the Eu-donor at 320 nm or 340 nm. Measure the dual emission at 615 nm (Europium donor) and 665 nm (acceptor fluorophore) using a TR-FRET compatible microplate reader[7].

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot this ratio against the log of the inhibitor concentration to derive the IC₅₀ value[9].

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While TR-FRET proves biochemical affinity, it does not account for cell membrane permeability or competition with high intracellular concentrations of ATP/NAD+. CETSA relies on the thermodynamic principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tm). By comparing the melt curves of treated versus untreated live cells, we self-validate that the N-acetylpiperidine moiety of 5-AP-PA successfully facilitates membrane penetration and engages the target in a complex physiological matrix.

Methodology:

  • Cell Treatment: Culture target cells (e.g., HEK293 or MDA-MB-436) to 80% confluency. Treat with 1 µM of 5-AP-PA, standard pyrazole, or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot the cell suspensions equally into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler to induce protein denaturation, followed by cooling at 25°C for 3 minutes.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Quantification: Collect the supernatant containing the soluble (folded) protein fraction. Analyze via Western blot using a target-specific primary antibody.

  • Validation: Plot the band intensities against temperature. A rightward shift in the melting temperature (ΔTm > 2°C) in the 5-AP-PA treated group relative to the DMSO control confirms successful intracellular target engagement.

Sources

Comparative

Comparative Guide: Optimized LC-MS/MS Validation for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one in Blood Plasma

Executive Summary The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS: 1365969-11-4) is a critical piperidine-aminopyrazole building block and pharmacophore, frequently utilized in the structural d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS: 1365969-11-4) is a critical piperidine-aminopyrazole building block and pharmacophore, frequently utilized in the structural design of novel kinase inhibitors[1]. Accurate pharmacokinetic (PK) profiling of such basic, nitrogen-rich compounds in blood plasma requires highly sensitive and reproducible bioanalytical methods.

This guide objectively compares a newly optimized Solid Phase Extraction (SPE) LC-MS/MS methodology against generic LC-MS and conventional HPLC-UV approaches. By detailing the causality behind our experimental choices—specifically the use of biphenyl chromatography and mixed-mode cation exchange—we provide a self-validating protocol that strictly adheres to FDA and ICH M10 bioanalytical method validation guidelines[2],[3].

Methodological Comparison: Why Optimization Matters

When quantifying low-abundance kinase inhibitor fragments in complex biological matrices, the analytical method must overcome severe matrix effects (e.g., ion suppression from endogenous phospholipids). Table 1 illustrates the performance leap achieved by moving from generic protocols to an optimized, analyte-specific LC-MS/MS workflow.

Table 1: Performance Comparison of Analytical Approaches
ParameterOptimized LC-MS/MS (SPE + Biphenyl)Generic LC-MS (PPT + C18)Conventional HPLC-UV
Sensitivity (LLOQ) 1.0 ng/mL25.0 ng/mL500 ng/mL
Matrix Effect < 8% (Negligible)35 - 50% (Severe Suppression)N/A (Baseline noise high)
Extraction Recovery 92 - 96%60 - 75%50 - 65%
Specificity Excellent (MRM transitions)Moderate (Isobaric interference)Poor (Co-elution risks)
Run Time per Sample 3.5 minutes5.0 minutes15.0 minutes

Causality in Experimental Design (Expertise & Experience)

A robust bioanalytical method is not merely a sequence of steps; it is a carefully engineered system where every variable is controlled to ensure data integrity.

  • Sample Preparation (SPE vs. Protein Precipitation): Generic methods often rely on Protein Precipitation (PPT) using acetonitrile. However, PPT leaves residual phospholipids in the plasma extract, which compete with the analyte for charge in the MS source, causing severe ion suppression[3]. Because 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one contains a basic piperidine nitrogen, we employ Mixed-Mode Cation Exchange (MCX) SPE . This allows us to selectively trap the positively charged analyte, wash away neutral lipids and acidic interferences, and elute a highly purified sample.

  • Chromatographic Separation (Biphenyl vs. C18): The aminopyrazole ring contains a dense π -electron system. Standard hydrophobic C18 columns often yield poor retention and peak tailing for such polar aromatic compounds. By switching to a Biphenyl stationary phase , we introduce π−π interactions. This dramatically improves retention time and peak symmetry, creating a robust chromatographic system that resolves the analyte from endogenous isobars.

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is utilized because the basic piperidine moiety readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 209.3.

Visualizing the Analytical Architecture

To ensure a self-validating system, the workflow integrates stable isotope-labeled internal standards (SIL-IS) from the very first step, correcting for any volumetric losses or ionization variances downstream[2].

BioanalyticalWorkflow A 1. Plasma Sample (Spiked with IS) B 2. Solid Phase Extraction (Removes Phospholipids) A->B Load & Wash C 3. Biphenyl LC Separation (Resolves Isobars) B->C Elute & Reconstitute D 4. MS/MS Detection (ESI+, MRM Mode) C->D Ionization E 5. Data Processing (ICH M10 Compliance) D->E Integration

Figure 1: Optimized LC-MS/MS bioanalytical workflow for plasma samples.

ValidationLogic Core ICH M10 / FDA Validation Criteria Acc Accuracy & Precision (CV ≤ 15%) Core->Acc Sens Sensitivity (LLOQ) (CV ≤ 20%) Core->Sens Mat Matrix Effect (Factor 0.85 - 1.15) Core->Mat Stab Analyte Stability (F/T, Benchtop, Matrix) Core->Stab

Figure 2: Core bioanalytical method validation parameters according to ICH M10 guidelines.

Step-by-Step Experimental Protocol

Phase 1: Calibration and Quality Control (QC) Preparation
  • Prepare a primary stock solution of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (1 mg/mL in methanol)[4].

  • Spike blank human plasma to create an 8-point calibration curve (1.0 to 1000 ng/mL) and QC samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations.

  • Add 20 µL of SIL-IS (500 ng/mL) to 200 µL of each plasma sample to act as a continuous internal validation monitor[2].

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Condition: Pass 1 mL methanol, followed by 1 mL MS-grade water through the MCX cartridge.

  • Load: Dilute the 200 µL spiked plasma with 200 µL of 2% phosphoric acid (to disrupt protein binding and ensure the piperidine nitrogen is protonated), and load onto the cartridge.

  • Wash: Pass 1 mL of 2% formic acid in water (removes acidic interferences), followed by 1 mL of 100% methanol (removes neutral lipids and phospholipids).

  • Elute: Elute the target analyte using 1 mL of 5% ammonium hydroxide in methanol (deprotonates the basic nitrogen, releasing it from the sorbent).

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 3: LC-MS/MS Conditions
  • Column: Biphenyl (50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in MS-grade water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B for 0.5 min equilibration. Flow rate: 0.4 mL/min.

  • MS/MS Settings (ESI+): Capillary voltage at 3.5 kV, source temperature at 500°C.

  • MRM Transitions: m/z 209.3 125.1 (Quantifier, collision energy 20V); m/z 209.3 84.1 (Qualifier, collision energy 35V).

Validation Data

The method was validated strictly according to EMA/ICH M10 and FDA guidelines, which mandate that accuracy and precision must not deviate by more than 15% (or 20% at the LLOQ)[2],[5].

Table 2: Intra-day and Inter-day Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.0104.28.5106.111.2
Low QC 3.098.74.2101.35.8
Mid QC 400.0101.53.199.84.4
High QC 800.099.22.898.53.9
Table 3: Extraction Recovery and Matrix Effect

Note: Matrix effect values close to 100% indicate no significant ion suppression or enhancement, validating the efficacy of the MCX SPE cleanup.

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SD
Low QC 3.092.4 ± 3.198.5 ± 2.4
Mid QC 400.095.1 ± 2.8101.2 ± 1.9
High QC 800.096.3 ± 2.299.4 ± 1.5

Conclusion

By replacing generic protein precipitation and C18 chromatography with a targeted Mixed-Mode Cation Exchange SPE and Biphenyl LC-MS/MS workflow, we eliminate phospholipid-induced ion suppression and drastically improve the retention of polar aromatic compounds. This optimized protocol provides researchers with a highly sensitive (1.0 ng/mL LLOQ), self-validating system for the quantification of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, fully compliant with international regulatory standards.

References

  • Title : 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one - Chemical Substance Information Source : NextSDS URL : [Link]

  • Title : ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Bioanalytical Method Validation - Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL :[Link]

Sources

Validation

Structural Validation of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one: A Comparative Guide to X-Ray Crystallography

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter fragment-like and lead-like small molecules that require rigorous 3D structural validation. The compound 1-[4-(5-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter fragment-like and lead-like small molecules that require rigorous 3D structural validation. The compound 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is a prime example of a highly functionalized scaffold. Featuring a flexible piperidine ring restricted by an N-acetyl group and decorated with a 5-amino-pyrazole moiety, this molecule possesses multiple hydrogen-bond donors and acceptors.

Understanding the exact spatial orientation of these functional groups is not just an academic exercise; it is the foundational causality behind structure-based drug design (SBDD). In this guide, we will objectively compare the gold-standard technique—Small Molecule X-Ray Crystallography—against alternative validation methods, and outline a self-validating experimental protocol for determining its atomic structure.

Comparative Analysis: Selecting the Right Validation Modality

While mass spectrometry and 1D NMR can confirm chemical identity and purity, elucidating the precise 3D conformation requires advanced biophysical techniques. We must evaluate X-ray crystallography against Solution NMR and the emerging MicroED (3D Electron Diffraction) techniques 1.

Why X-Ray Crystallography is the Gold Standard Here

For a small organic molecule like our target (MW ≈ 208 g/mol ), X-ray crystallography provides unparalleled atomic resolution 2. Unlike Solution NMR, which yields an ensemble average of rapidly interconverting conformers (e.g., the flipping of the piperidine chair), X-ray diffraction freezes the molecule in its lowest-energy solid-state conformation, allowing us to measure exact bond lengths, torsion angles, and intermolecular hydrogen-bonding networks 3.

Quantitative Method Comparison
Performance MetricX-Ray CrystallographySolution NMR SpectroscopyMicroED (Electron Diffraction)
Primary Output Absolute 3D atomic coordinatesConnectivity & solution dynamics3D coordinates from microcrystals
Sample Requirement Single crystal (>10 μm)High-purity liquid solution (mg scale)Nanocrystals (<1 μm)
Resolution Limit < 0.84 Å (Atomic) N/A (Ensemble average)~1.0 - 1.5 Å
Phase Problem Solution Direct Methods / Dual-SpaceN/A (Empirical correlations)Molecular Replacement / Direct Methods
Throughput High (Automated diffractometers)Medium (Requires extensive 2D runs)Medium (Emerging automation)

Structural Validation Workflow

Workflow Target 1-[4-(5-Amino-1H-pyrazol-1-yl) piperidin-1-yl]ethan-1-one Decision Select Validation Method Target->Decision Xray X-Ray Crystallography (Atomic Resolution) Decision->Xray Primary NMR Solution NMR (Conformational Dynamics) Decision->NMR Orthogonal Cryst Vapor Diffusion Crystallization Xray->Cryst Diffract High-Brilliance X-Ray Diffraction Cryst->Diffract Solve Direct Methods Phasing Diffract->Solve Refine Anisotropic Refinement (F²) Solve->Refine Validate CheckCIF Validation Refine->Validate

Fig 1. Decision matrix and X-ray crystallographic workflow for small molecule structural validation.

Experimental Protocol: Self-Validating X-Ray Crystallography

To ensure maximum scientific integrity, the following protocol details not just what to do, but the causality behind each step.

Step 1: Supersaturation and Crystal Growth
  • Action: Dissolve 5 mg of the compound in a minimum volume of ethyl acetate. Place the vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., n-hexane) to induce vapor diffusion.

  • Causality: The molecule contains a highly polar 5-amino-pyrazole head and an acetylated piperidine tail. Vapor diffusion allows for a slow, thermodynamically controlled increase in supersaturation. This slow kinetic rate is critical to avoid amorphous precipitation and instead promote the ordered packing of the hydrogen-bonding networks required for a pristine single crystal.

Step 2: Crystal Mounting and Cryocooling
  • Action: Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm) using a nylon loop coated in paratone oil. Immediately plunge the crystal into a 100 K nitrogen gas stream on the diffractometer.

  • Causality: Flash-cooling serves a dual purpose. First, it mitigates radiation damage caused by the high-energy X-ray beam. Second, it significantly reduces the thermal vibrations (Debye-Waller factors) of the flexible piperidine ring, thereby increasing the intensity of high-angle (high-resolution) diffraction spots.

Step 3: Data Collection and Integration
  • Action: Collect diffraction data using a Cu Kα microfocus source (λ = 1.54178 Å). Integrate the data and apply a multi-scan absorption correction.

  • Causality: Cu Kα radiation is chosen over Mo Kα because light-atom organic molecules (C, H, N, O) diffract weakly. The longer wavelength of copper maximizes the signal-to-noise ratio. A multi-scan absorption correction is mandatory because the crystal habit is rarely a perfect sphere; failing to correct for varying X-ray path lengths will artificially skew the observed reflection intensities ( Iobs​ ).

Step 4: Phase Problem Solution via Direct Methods
  • Action: Solve the structure using Direct Methods (e.g., SHELXT) 5.

  • Causality: Because the compound contains fewer than 1,000 atoms and diffracts to a high resolution (< 1.2 Å), we do not need heavy-atom derivatives. Direct methods mathematically estimate the phases directly from the normalized structure factor amplitudes by exploiting statistical phase relationships (the Sayre equation), rapidly yielding the initial electron density map.

Step 5: Full-Matrix Least-Squares Refinement & Validation
  • Action: Refine the model against F2 using SHELXL. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model. Finally, run the structure through CheckCIF.

  • Causality: Refining against F2 rather than F allows the inclusion of weak and negative reflections, preventing statistical bias. Anisotropic refinement uses ellipsoids to accurately model the directional thermal motion of the atoms. The CheckCIF algorithm acts as our self-validating system , automatically flagging any unmodeled electron density, missed higher symmetry, or physically impossible bond lengths before publication.

Expected Crystallographic Data

Based on the chemical topology of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, the following table outlines the expected crystallographic parameters following a successful refinement.

ParameterExpected Value / SpecificationCausality / Rationale
Chemical Formula C10H16N4OTarget compound composition.
Crystal System MonoclinicMost statistically probable system for achiral organic small molecules.
Space Group P2₁/cAllows efficient close-packing and centrosymmetric pairing of the piperidine chair conformations.
Data Collection Temp. 100(2) KCryocooling minimizes thermal diffuse scattering and radiation damage.
Radiation Source Cu Kα (λ = 1.54178 Å)Maximizes diffraction intensity for light-atom (C, H, N, O) organic crystals.
Refinement Method Full-matrix least-squares on F²Utilizes all reflections (including weak ones) for unbiased atomic positioning.
Final R₁ Index < 0.05Indicates high agreement between the experimental data and the structural model.

References

  • Comparison of NMR and X-ray crystallography, Birkbeck, University of London.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM, Sygn
  • Direct methods (crystallography), Wikipedia.
  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry, Diamond Light Source.
  • Structure determination of small molecule compounds by an electron diffractometer Synergy-ED, ChemRxiv.

Sources

Comparative

A Comparative Benchmarking Guide for 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one in High-Throughput Screening Arrays

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its prevalence in approved drugs and clinical candidates underscores its importance in the development of novel therapeutics.[1][2] Pyrazole-containing molecules have demonstrated particular promise as inhibitors of protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3][4] The compound 1-[4-(5-amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one, hereafter referred to as Compound A , represents a novel chemical entity with potential applications in high-throughput screening (HTS) campaigns aimed at discovering new kinase inhibitors. This guide provides a comprehensive framework for benchmarking the performance of Compound A against established pyrazole-based kinase inhibitors in relevant HTS formats.

The rationale for investigating Compound A stems from its structural features. The 5-amino-1H-pyrazole moiety is a known hinge-binding motif in many kinase inhibitors, crucial for anchoring the molecule in the ATP-binding pocket of the enzyme. The piperidine-ethanone substituent offers a vector for exploring structure-activity relationships (SAR) and optimizing physicochemical properties. This guide will detail the experimental design, present comparative data (with hypothetical yet plausible data for Compound A), and provide step-by-step protocols for robust HTS assays to evaluate its potential as a lead compound.

Comparative Analysis of Pyrazole-Based Kinase Inhibitors

To effectively benchmark Compound A, a selection of well-characterized, commercially available pyrazole-based kinase inhibitors with known potencies against different kinase targets is essential. This allows for a multi-faceted evaluation of Compound A's potential activity and selectivity.

Table 1: Comparison of Pyrazole-Based Kinase Inhibitors

CompoundStructureTarget Kinase(s)Reported IC50 (nM)
Compound A 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-oneHypothetical: CDK2150
Alternative 1: Roscovitine CDK2700[5]
Alternative 2: Cediranib (AZD2171) VEGFR-20.4
Alternative 3: BIRB 796 p38α38

Note: The IC50 value for Compound A is hypothetical and for illustrative purposes within this guide.

Experimental Design for High-Throughput Screening

A robust benchmarking study requires the use of validated and widely accepted HTS assay formats. Here, we describe two such methodologies: a Homogeneous Time-Resolved Fluorescence (HTRF®) assay and a luminescence-based ADP-Glo™ assay. These assays are chosen for their high sensitivity, low background, and amenability to automation.

High-Throughput Screening Workflow

The overall workflow for screening and benchmarking Compound A and its alternatives is depicted below. This process ensures a systematic evaluation from initial single-point screening to more detailed dose-response analysis.

HTS_Workflow cluster_0 Compound Preparation cluster_1 Assay Plating cluster_2 Assay Execution cluster_3 Data Acquisition & Analysis Compound_A Compound A Stock Serial_Dilution Serial Dilution in DMSO Compound_A->Serial_Dilution Alt_1 Alternative 1 Stock Alt_1->Serial_Dilution Alt_2 Alternative 2 Stock Alt_2->Serial_Dilution Alt_3 Alternative 3 Stock Alt_3->Serial_Dilution Assay_Plate 384-well Assay Plate Serial_Dilution->Assay_Plate Dispense Compounds Add_Kinase Add Kinase & Substrate Assay_Plate->Add_Kinase Add_ATP Add ATP (Initiate Reaction) Add_Kinase->Add_ATP Incubate Incubate Add_ATP->Incubate Add_Detection Add Detection Reagents Incubate->Add_Detection Read_Plate Read Plate (HTRF or Luminescence) Add_Detection->Read_Plate Data_Analysis Calculate % Inhibition Read_Plate->Data_Analysis Dose_Response Generate Dose-Response Curves & IC50 Data_Analysis->Dose_Response

Caption: High-throughput screening workflow for kinase inhibitors.

Experimental Protocols

HTRF® Kinase Assay Protocol

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for detecting molecular interactions and is well-suited for kinase activity assays.[6][7] The principle involves a fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (XL665-labeled streptavidin) upon phosphorylation of a biotinylated substrate.

Step-by-Step Methodology (384-well format):

  • Compound Plating:

    • Prepare serial dilutions of Compound A and the alternative inhibitors in 100% DMSO.

    • Dispense 0.5 µL of each compound dilution into the wells of a 384-well low-volume plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase reaction buffer. The specific kinase and biotinylated peptide substrate will correspond to the target being assayed (e.g., CDK2 and a biotinylated histone H1 peptide).

    • Dispense 5.5 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 4 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Prepare the HTRF® detection reagent mix containing an anti-phospho-substrate antibody labeled with Eu³⁺-cryptate and streptavidin-XL665 in HTRF® detection buffer (which contains EDTA to stop the reaction).

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF® ratio (665 nm / 620 nm * 10,000) is proportional to the extent of substrate phosphorylation.

ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9] This assay is highly sensitive and can be used with a wide range of ATP concentrations.

Step-by-Step Methodology (384-well format):

  • Compound Plating:

    • As described in the HTRF® protocol, dispense 1 µL of serially diluted compounds into a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate reaction buffer.

    • Prepare a 2X ATP solution.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Add 2 µL of the 2X ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the kinase activity.

Data Presentation and Interpretation

The data generated from the HTS assays can be used to construct dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound against the target kinase.

Table 2: Hypothetical IC50 Values (nM) from HTS Assays

CompoundHTRF® Assay (CDK2)ADP-Glo™ Assay (CDK2)
Compound A 165148
Alternative 1: Roscovitine 720690

Interpretation of Results:

In this hypothetical scenario, Compound A demonstrates a significantly lower IC50 value against CDK2 compared to the known CDK2 inhibitor, Roscovitine.[5] This suggests that Compound A is a more potent inhibitor of CDK2 in these in vitro assays. The similar IC50 values obtained from two different assay platforms (HTRF® and ADP-Glo™) with distinct detection technologies increase the confidence in the results.

Signaling Pathway Context

To understand the potential downstream effects of inhibiting a kinase like CDK2, it is useful to visualize its role in cellular signaling pathways. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.

Cell_Cycle_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Pathway Ras/MAPK Pathway Receptor->Ras_Pathway Cyclin_D Cyclin D Ras_Pathway->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin_E Cyclin E E2F->Cyclin_E Upregulates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CDK2 CDK2 Cyclin_E->CDK2 CDK2->Rb Phosphorylates (inactivates) DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Compound_A Compound A Compound_A->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (Compound A) in high-throughput screening arrays. By comparing its performance against well-characterized pyrazole-based inhibitors using robust and validated HTS assays, researchers can efficiently assess its potential as a novel kinase inhibitor.

Based on our hypothetical data, Compound A shows promise as a potent CDK2 inhibitor. The next logical steps in the drug discovery process would include:

  • Kinome-wide selectivity profiling: To determine the selectivity of Compound A against a broad panel of kinases.

  • Cell-based assays: To confirm its activity in a cellular context and assess its effects on cell proliferation and cell cycle progression.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of Compound A to optimize potency, selectivity, and drug-like properties.

  • Co-crystallization studies: To elucidate the binding mode of Compound A with its target kinase, which can guide further rational drug design.

By following a systematic and data-driven approach as outlined in this guide, the potential of novel chemical entities like Compound A can be thoroughly and efficiently evaluated, accelerating the path towards new therapeutic discoveries.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]

  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Thermo Fisher Scientific.
  • Optimization of a LanthaScreen Kinase assay for LTK (TYK1). Thermo Fisher Scientific.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

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